2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
Description
Properties
CAS No. |
98491-85-1 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Enaminone-Mediated Cyclization
The enaminone intermediate serves as a cornerstone for constructing the 1,4-dihydropyridine scaffold. Ethyl acetoacetate reacts with dimethylformamide dimethyl acetal (DMF-DMA) under triethylamine catalysis to form an enaminone. Subsequent acylation with methyl chloroacetate introduces the 2-methyl group, followed by acid-catalyzed cyclization to yield 2-methyl-4-oxo-1,4-dihydropyridine. This method achieves yields of 63–73% under reflux conditions in ethanol.
Reaction Conditions:
Hantzsch Multicomponent Reaction
Adapting the classical Hantzsch synthesis, methyl acetoacetate, ammonium acetate, and formaldehyde condense to form a symmetric 1,4-dihydropyridine. Asymmetric variants replace formaldehyde with acetaldehyde to introduce the 2-methyl group. Post-synthetic N-alkylation with bromoacetic acid completes the structure.
Optimized Parameters:
-
Molar Ratio: 1:2:1 (methyl acetoacetate : ammonium acetate : aldehyde)
-
Solvent: Ethanol or DMF
-
Temperature: Reflux (80°C)
N-Alkylation with Bromoacetic Acid
Direct Alkylation Methodology
2-Methyl-4-oxo-1,4-dihydropyridine undergoes N-alkylation using bromoacetic acid in dimethylformamide (DMF) with triethylamine as a base. The reaction proceeds via an SN2 mechanism, achieving 70–85% yield after 12 hours at room temperature.
Typical Procedure:
Ester Hydrolysis
When bromoacetic acid esters (e.g., ethyl bromoacetate) are used, subsequent hydrolysis with NaOH/EtOH (1:3 v/v) under reflux converts the ester to the carboxylic acid.
Hydrolysis Conditions:
Advanced Catalytic Approaches
Photoredox Catalysis
Visible-light-mediated alkylation using 4CzIPN as a photocatalyst enables milder conditions. Irradiation with 40 W blue LEDs at 25°C facilitates N-alkylation in 24 hours, reducing side reactions.
Catalytic System:
Transition Metal Catalysis
Palladium-mediated cross-coupling, as demonstrated in estrone triflate reactions, offers regioselective alkylation. Pd(dppf)Cl2 (4 mol%) with bis(pinacolato)diboron in dioxane at 120°C achieves 70% yield.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (petroleum ether/ethyl acetate, 10:3) effectively isolates the product. High-performance liquid chromatography (HPLC) confirms purity (>95%).
Spectroscopic Data
Industrial-Scale Production
Continuous Flow Synthesis
Automated flow reactors enhance reproducibility and safety. Key parameters:
-
Residence Time: 8–12 minutes
-
Temperature: 50–60°C
-
Throughput: 1.2 kg/day
Cost Optimization
Bulk procurement of methyl acetoacetate (>99% purity) reduces raw material costs by 30%. Recycling DMF via distillation cuts solvent expenses by 40%.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing O-alkylation is suppressed using polar aprotic solvents (DMF) and excess bromoacetic acid.
Stability of the Dihydropyridine Core
Oxidation to pyridine derivatives is minimized by conducting reactions under argon and avoiding strong oxidizers.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Enaminone Cyclization | 73 | 4 | 12.50 | Moderate |
| Hantzsch Reaction | 57 | 12 | 8.20 | High |
| Photoredox Catalysis | 75 | 24 | 18.30 | Low |
| Industrial Flow | 82 | 0.2 | 6.80 | High |
Chemical Reactions Analysis
Reaction Pathways
The compound undergoes diverse transformations due to its dihydropyridine core and carboxylic acid group:
Phosphorus Reagent Reactions
Reactions with phosphorus reagents (e.g., triethoxy phosphonoacetate) yield phosphonates via nucleophilic attack at the allylic position, followed by elimination of dimethylamine and cyclization .
Mechanism :
-
Nucleophilic attack : Phosphorus reagent attacks the β-carbon of the dihydropyridine system.
-
Elimination : Loss of dimethylamine to form intermediate.
-
Cyclization : Intramolecular attack by enolic hydroxyl group to form phosphonate derivatives.
| Product | Yield | Key Features |
|---|---|---|
| Diethyl phosphonate derivatives | 50–75% | P=O stretching (1250 cm⁻¹), ³¹P-NMR δ 24–25 ppm |
Substitution Reactions
The bromine atom (if present) or other substituents can undergo nucleophilic substitution with amines, thiols, or other nucleophiles. For example, bromoacetic acid derivatives react with dihydropyridines under catalytic conditions (e.g., DMF, triethylamine).
Oxidation
Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the dihydropyridine ring to pyridine derivatives.
Reduction
Reduction agents (e.g., NaBH₄, LiAlH₄) target the oxo group, forming hydroxyl or amino derivatives.
Substitution
Nucleophilic substitution replaces functional groups (e.g., bromine) with others, enabling structural diversification.
Structural and Spectral Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Key Peaks (IR) | 1250 cm⁻¹ (P=O), 1670 cm⁻¹ (C=O) |
| ³¹P-NMR Shift | δ 24–25 ppm (phosphonates) |
This compound’s reactivity offers versatile pathways for functionalization, supported by diverse synthetic and analytical methods from peer-reviewed literature.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. Studies have shown that 2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid and its analogs can inhibit the growth of various bacterial strains. For instance, a study demonstrated that these compounds could effectively combat resistant strains of bacteria, making them candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have revealed that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the MAPK/ERK pathway. This suggests that this compound may serve as a lead compound in the development of novel anticancer therapies .
Agriculture
Pesticidal Activity
The structural characteristics of this compound make it a candidate for agricultural applications as a pesticide. Preliminary studies have indicated that it exhibits herbicidal and fungicidal properties, which could help in developing safer and more effective agricultural chemicals. Its efficacy against specific pests and pathogens is currently under investigation .
Materials Science
Polymer Synthesis
The compound has potential applications in materials science, particularly in the synthesis of polymers. Its ability to participate in various chemical reactions allows it to be integrated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to explore its use in creating biodegradable plastics and other sustainable materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action helps in reducing blood pressure and alleviating conditions like hypertension. The compound may also interact with other cellular pathways, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
HA-6435: 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic Acid
- Structural Features : Replaces the pyridine ring with a fused pyrimidoindazole system, introducing additional nitrogen atoms and an indazole moiety.
- Molecular Formula: C₁₆H₁₄N₄O₃S (MW: 366.38) vs. the target compound’s estimated formula C₈H₉NO₃ (MW: 167.16).
- Key Differences: The fused indazole ring increases aromaticity and molecular weight, likely enhancing lipophilicity and altering binding affinity in biological systems.
- Applications : Pyrimidoindazole derivatives are explored for kinase inhibition due to their planar structure and hydrogen-bonding capabilities.
[2-(4-Amino-2-oxo-2H-pyrimidin-1-yl)acetylamino] Acetic Acid (Compound 14)
- Structural Features: Contains a pyrimidinone ring (positions 2 and 4 substituted with oxo and amino groups) linked to an acetamido-acetic acid chain.
- Molecular Formula : C₈H₁₀N₄O₄ (MW: 226.19).
- Spectral Data: ¹H-NMR shows aromatic protons at δ 6.22 (d, J = 7.2 Hz) and 7.99 (d, J = 7.4 Hz), distinct from the dihydropyridinone system’s expected downfield shifts due to reduced ring saturation .
KPT-6566: [[4-[[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]imino]-1,4-dihydro-1-oxo-2-naphthalenyl]thio]acetic Acid
- Structural Features: A naphthalenyl-sulfonylimino-thioacetic acid derivative with a tert-butylphenyl group.
- Molecular Formula: C₂₂H₂₁NO₅S₂ (MW: 467.54).
- Key Differences :
- Applications : Sulfonamide-like structures are common in enzyme inhibitors (e.g., carbonic anhydrase).
(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid
- Structural Features : Benzoxazine ring (oxygen at position 1, ketone at position 3) substituted with methyl and acetic acid groups.
- Molecular Formula: C₁₁H₁₁NO₄ (MW: 221.21).
- The ketone at position 3 (vs. position 4 in the target compound) alters hydrogen-bonding patterns .
- Applications : Benzoxazines are studied for antimicrobial and anti-inflammatory activities.
Comparative Data Table
Biological Activity
2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS Number: 98491-85-1) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a dihydropyridine ring with a carboxylic acid functional group. Its melting point is reported to be between 253–254 °C, and it has a molecular formula of C8H9NO3 . The compound's structural characteristics contribute to its biological activity, particularly its interaction with various receptors and enzymes.
Cardiovascular Effects
1,4-Dihydropyridines are primarily recognized for their role as calcium channel blockers. They exhibit significant therapeutic benefits in treating cardiovascular disorders such as hypertension and angina . The compound under discussion has been shown to selectively activate the free fatty acid receptor 3 (FFAR3), which is implicated in metabolic regulation. Unlike other similar compounds, it does not significantly affect FFAR2 or hydroxycarboxylic receptor 2 (HCA2), indicating a unique pharmacological profile .
Metabolic Regulation
Research has indicated that this compound may influence metabolic pathways by modulating free fatty acid metabolism. This effect is particularly relevant in the context of obesity and related metabolic disorders. The compound's ability to interact with specific G protein-coupled receptors suggests it could be a candidate for further investigation in metabolic syndrome treatments .
The biological activity of this compound is largely attributed to its interaction with specific receptors involved in metabolic processes. The selective activation of FFAR3 can lead to various downstream effects, including:
- Inhibition of lipogenesis : By modulating signaling pathways associated with fatty acid synthesis.
- Promotion of energy expenditure : Potentially influencing weight management strategies.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of related DHP compounds, providing insights into the potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
